O-(o-Tolyl)hydroxylamine Hydrochloride
Description
Historical Context and Significance of Hydroxylamine-Derived Reagents in Chemical Transformations
The journey of hydroxylamine (B1172632) and its derivatives in the realm of chemical synthesis began in 1865 when German chemist Wilhelm Clemens Lossen first prepared it as hydroxylammonium chloride. wikipedia.org However, it was not until 1891 that it was isolated in its pure form by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer. wikipedia.org Initially, the significance of hydroxylamine was prominently linked to its reaction with aldehydes and ketones to form oximes. britannica.com This transformation became industrially crucial for the production of caprolactam, the monomer for Nylon-6, through the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgbritannica.com
Over the decades, the role of hydroxylamine-derived reagents has evolved dramatically. Beyond their foundational use in oxime formation, they have emerged as versatile building blocks and reagents. A significant leap in their application came with the development of O-substituted hydroxylamines, which serve as potent electrophilic aminating agents. rsc.org Reagents such as hydroxylamine-O-sulfonic acid and O-(diphenylphosphinyl)hydroxylamine have enabled a variety of bond-forming reactions, including C-N, N-N, O-N, and S-N bond formations, often without the need for expensive metal catalysts. rsc.orgresearchgate.net More recently, the development of hydroxylamine-derived reagents that can directly introduce unprotected amino groups into organic molecules represents a major advancement, enhancing step and atom economy in synthetic sequences. nih.govrsc.org
Overview of Aryl Hydroxylamines as Key Intermediates and Building Blocks
Aryl hydroxylamines, a specific class of hydroxylamine derivatives, are pivotal intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. cardiff.ac.uk Their synthesis can be achieved through various methods, including the selective hydrogenation of nitroaromatics using platinum-based catalysts and transition metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org
The utility of O-aryl hydroxylamines as synthetic precursors is extensive. They are particularly valuable in the synthesis of benzofurans, which are important structural motifs in many biologically active compounds. organic-chemistry.orgnih.gov The reaction of O-aryl hydroxylamines with ketones can proceed through a cascade of condensation, researchgate.netresearchgate.net-sigmatropic rearrangement, and cyclization to yield substituted benzofurans. organic-chemistry.org This highlights their role as versatile building blocks, capable of undergoing complex transformations to generate valuable heterocyclic scaffolds. The N-O bond within these molecules is a key feature, allowing for rearrangement reactions that facilitate the formation of new C-N and C-O bonds, as seen in processes analogous to the Bartoli indole (B1671886) synthesis. nih.gov
Scope and Importance of O-(o-Tolyl)hydroxylamine Hydrochloride in Contemporary Synthetic Methodologies
This compound stands out as a valuable reagent in modern synthetic chemistry, particularly for the direct synthesis of benzofuran (B130515) derivatives. Benzofurans are prevalent pharmacophores in numerous biologically active molecules, making their efficient synthesis a significant focus for organic chemists. organic-chemistry.org
A notable application of this compound is its reaction with various ketones in the presence of methanesulfonic acid. This methodology provides a direct, one-pot route to substituted benzofurans, circumventing the need for intermediate oxime ether formation. organic-chemistry.org The reaction proceeds through a proposed condensation- researchgate.netresearchgate.net-sigmatropic rearrangement-cyclization sequence, offering good to excellent yields under relatively mild conditions. organic-chemistry.org The versatility of this method has been demonstrated with a range of both cyclic and acyclic ketones.
Below is a data table summarizing the synthesis of various benzofuran derivatives using this compound and different ketone substrates, as reported in the literature.
| Ketone Substrate | Resulting Benzofuran Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran | 95 |
| Cyclopentanone | 1,2,3,4-Tetrahydrocyclopenta[b]benzofuran | 85 |
| Acetone | 2-Methylbenzofuran | 70 |
| 3-Pentanone | 2-Ethyl-3-methylbenzofuran | 78 |
| Propiophenone | 3-Methyl-2-phenylbenzofuran | 82 |
This data is based on findings reported in the synthesis of benzofurans from O-arylhydroxylamines. organic-chemistry.org
This direct approach showcases the importance of this compound in streamlining the synthesis of complex heterocyclic structures, making it a valuable tool in medicinal and materials chemistry.
Research Gaps and Future Directions in the Field of O-Substituted Hydroxylamines
While significant progress has been made in the application of O-substituted hydroxylamines, several research gaps and promising future directions remain. A primary area of ongoing research is the development of more efficient and sustainable catalytic systems for amination reactions. While many transformations proceed without metal catalysts, the discovery of new, earth-abundant metal catalysts for reactions like C-H amination is a key goal. nih.gov
Expanding the substrate scope and improving the functional group tolerance of reactions involving these reagents is another critical frontier. Current methods, particularly those requiring acidic conditions, can be limited in their applicability to sensitive substrates. organic-chemistry.org The development of milder reaction conditions would significantly broaden the utility of O-substituted hydroxylamines.
Furthermore, the design and synthesis of novel O-substituted hydroxylamine reagents that can participate in new types of chemical transformations is a fertile area for exploration. For instance, the development of reagents for asymmetric amination reactions to produce chiral amines with high enantioselectivity is highly desirable. rsc.org The concept of using hydroxylamines as "tethered nitrogen" sources for the stereocontrolled synthesis of complex alkaloids is an innovative approach that warrants further investigation. nih.gov The continued exploration of cascade reactions initiated by O-substituted hydroxylamines could lead to the rapid assembly of complex molecular architectures from simple precursors. nih.govrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
O-(2-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,8H2,1H3;1H |
InChI Key |
LGOHSOSTCKZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1ON.Cl |
Origin of Product |
United States |
Synthetic Methodologies for O O Tolyl Hydroxylamine Hydrochloride and Its Precursors
Classical and Contemporary Approaches to O-Arylhydroxylamine Synthesis
The formation of the Ar-O-N linkage in O-Arylhydroxylamines is a key synthetic challenge addressed by several distinct methodologies. These range from traditional nucleophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions.
Direct O-arylation of hydroxylamine (B1172632) or its equivalents is a powerful method for constructing the aryloxyamine motif. Historically, this was achieved through SNAr-type processes, which typically require highly electron-deficient aromatic systems. nih.gov More contemporary approaches rely on transition metal catalysis, significantly broadening the scope of accessible O-Arylhydroxylamines.
A notable advancement is the palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a stable and effective hydroxylamine equivalent. nih.govmit.edunih.gov This method facilitates the cross-coupling of various aryl halides, including chlorides, bromides, and iodides, with the hydroxylamine surrogate. nih.govmit.edu The reaction is enabled by the use of bulky biarylphosphine ligands, which promote the crucial C-O reductive elimination step under relatively mild conditions. mit.edu The resulting O-arylated products can be readily hydrolyzed with aqueous acid to yield the final O-Arylhydroxylamine. nih.govmit.edu This approach is valued for its broad substrate scope, short reaction times, and applicability to substrates that are challenging to prepare via traditional methods. nih.govnih.gov
| Catalyst System Component | Example | Role |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Active catalyst source |
| Ligand | Bulky biarylphosphines (e.g., SPhos, RuPhos) | Promotes C-O reductive elimination |
| Base | Cs₂CO₃ (Cesium Carbonate) | Activates the hydroxylamine equivalent |
| Hydroxylamine Equivalent | Ethyl acetohydroximate | Provides the -ONH₂ moiety after hydrolysis |
| Solvent | Toluene (B28343) or Dioxane | Reaction medium |
N-Hydroxyphthalimide (NHPI) is a widely used and versatile precursor for O-substituted hydroxylamines. organic-chemistry.orgwikipedia.orgresearchgate.net Its utility stems from its stability and the relative ease with which the phthalimide (B116566) protecting group can be cleaved. The synthesis of O-Arylhydroxylamines from NHPI typically involves two main steps: N-O bond formation followed by deprotection.
One of the most general routes involves the copper-mediated coupling of N-hydroxyphthalimide with arylboronic acids. nih.gov Another effective method is the arylation of NHPI and N-hydroxysuccinimide with diaryliodonium salts, which provides N-aryloxyimides in excellent yields and with short reaction times. organic-chemistry.org The subsequent cleavage of the N-phthaloyl group is traditionally accomplished using hydrazine (B178648) hydrate (B1144303). However, milder, hydrazine-free hydrolysis methods have also been developed to release the desired aryloxyamine. organic-chemistry.orgwikipedia.org N-alkoxyphthalimides can also be prepared via the Mitsunobu reaction or by alkylation with alkyl halides using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
Oximes, readily prepared from the condensation of aldehydes or ketones with hydroxylamine, serve as valuable intermediates that can be further functionalized to form O-Arylhydroxylamines. researchgate.netacs.org This strategy involves the O-arylation of the pre-formed oxime N-OH bond.
Transition metal catalysis, particularly with copper, has been instrumental in developing these transformations. Methods include the coupling of oximes with aryl iodides, catalyzed by a CuI/1,10-Phenanthroline system, and the coupling of oximes with arylboronic acids using Cu(II) salts. nih.gov These reactions directly establish the C-O-N linkage, converting a simple oxime into a more complex O-arylated oxime ether. Subsequent hydrolysis of the oxime functionality can then liberate the O-Arylhydroxylamine. nih.gov For instance, O-arylketoximes can be hydrolyzed using aqueous HCl in dioxane. nih.gov
While the focus is on O-Arylhydroxylamines, methods for preparing the isomeric N-Aryl hydroxylamines are also advanced and relevant. These compounds are valuable in their own right and as synthetic intermediates. A primary modern route is the selective partial hydrogenation of nitroaromatics. rsc.orggoogle.com Using supported platinum catalysts (e.g., Pt/SiO₂) under a hydrogen atmosphere, various substituted nitroaromatics can be converted to the corresponding N-Aryl hydroxylamines in excellent yields. rsc.org The selectivity of this process is key, as over-reduction leads to the corresponding aniline (B41778). The reaction's success often relies on additives; amines like triethylamine (B128534) can promote the conversion, while dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline. rsc.orggoogle.com
Other advanced techniques include transition-metal-catalyzed N-arylation reactions. organic-chemistry.org Both palladium- and copper-based catalytic systems have been developed for the cross-coupling of hydroxylamines with aryl halides. For example, the use of the bis-pyrazole phosphine (B1218219) ligand BippyPhos enables the palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides provides an efficient route to these products. organic-chemistry.org
| Method | Substrate | Catalyst/Reagent | Product | Key Features |
| Selective Hydrogenation | Nitroaromatic | Pt/SiO₂, H₂, Amine/DMSO | N-Aryl Hydroxylamine | High selectivity, mild conditions. rsc.org |
| Pd-Catalyzed Cross-Coupling | Hydroxylamine, Aryl Halide | Pd-catalyst, BippyPhos ligand | N-Aryl Hydroxylamine | Good to excellent yields. organic-chemistry.org |
| Cu-Catalyzed Cross-Coupling | Hydroxylamine, Aryl Iodide | Cu-catalyst | N-Aryl Hydroxylamine | Broad substrate scope. organic-chemistry.org |
Targeted Synthesis of O-(o-Tolyl)hydroxylamine Hydrochloride
The specific synthesis of this compound can be achieved by applying the general methodologies for O-Arylhydroxylamine synthesis to ortho-substituted toluene precursors.
A plausible and efficient route to the target compound would involve a transition-metal-catalyzed cross-coupling reaction. One such pathway begins with an appropriate ortho-tolyl precursor, such as 2-bromotoluene (B146081) or o-tolylboronic acid.
Route A: Palladium-Catalyzed Coupling
This approach would utilize the palladium-catalyzed O-arylation of a hydroxylamine equivalent like ethyl acetohydroximate with 2-bromotoluene or 2-chlorotoluene. nih.govmit.edu The use of a bulky biarylphosphine ligand would be critical for achieving high efficiency, especially with the sterically hindered ortho-substituted substrate. mit.edu The intermediate, O-(o-Tolyl)acetohydroximate, would then be subjected to acidic hydrolysis. Treatment of the resulting O-(o-Tolyl)hydroxylamine with hydrochloric acid would yield the desired this compound salt.
Coupling: 2-Bromotoluene + Ethyl acetohydroximate → (Pd catalyst/ligand, base) → O-(o-Tolyl)acetohydroximate
Hydrolysis & Salt Formation: O-(o-Tolyl)acetohydroximate + aq. HCl → this compound
Route B: Copper-Catalyzed Coupling via N-Hydroxyphthalimide
Alternatively, the synthesis can proceed through an N-hydroxyphthalimide intermediate. nih.gov In this method, o-tolylboronic acid is coupled with N-hydroxyphthalimide using a copper catalyst. The resulting N-(o-tolyloxy)phthalimide is then deprotected. Cleavage of the phthalimide group, for instance with hydrazine or via hydrolysis, yields the free O-(o-Tolyl)hydroxylamine. The final step involves dissolving the free base in a suitable solvent and treating it with hydrochloric acid to precipitate the stable hydrochloride salt.
Coupling: o-Tolylboronic acid + N-Hydroxyphthalimide → (Cu catalyst) → N-(o-tolyloxy)phthalimide
Deprotection: N-(o-tolyloxy)phthalimide → (Hydrazine or Hydrolysis) → O-(o-Tolyl)hydroxylamine
Salt Formation: O-(o-Tolyl)hydroxylamine + HCl → this compound
The final product is isolated as a crystalline solid, with the hydrochloride salt form generally offering improved stability and handling properties compared to the free base.
Synthesis through Functionalization of Related O-Tolyl Hydroxylamines
One plausible synthetic route to this compound involves the O-arylation of a suitable hydroxylamine equivalent with an o-tolyl source. A prominent method for achieving this is the palladium-catalyzed cross-coupling reaction. This approach offers a direct way to form the C-O bond between the tolyl group and the hydroxylamine oxygen.
A representative strategy employs ethyl acetohydroximate as a hydroxylamine equivalent in a palladium-catalyzed reaction with an aryl halide, such as o-bromotoluene. organic-chemistry.org The use of bulky biarylphosphine ligands, for instance, t-BuBrettPhos, has been shown to be effective in promoting the C-O reductive elimination under mild conditions. organic-chemistry.org The resulting O-arylated product can then be hydrolyzed to yield the free O-arylhydroxylamine, which is subsequently treated with hydrochloric acid to form the desired hydrochloride salt.
The general steps for this process are:
Palladium-Catalyzed O-Arylation: o-Bromotoluene is coupled with ethyl acetohydroximate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., t-BuBrettPhos) with a base (e.g., NaOtBu) in an appropriate solvent like toluene.
Hydrolysis: The resulting O-(o-tolyl)acetohydroximate is subjected to acidic or basic hydrolysis to cleave the acetimidate group, yielding O-(o-tolyl)hydroxylamine.
Salt Formation: The free hydroxylamine is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate or crystallize the this compound.
Another established method for the synthesis of O-substituted hydroxylamines is the Mitsunobu reaction. nih.gov This reaction facilitates the coupling of an alcohol with an acidic pronucleophile in the presence of a phosphine and an azodicarboxylate. For the synthesis of O-(o-Tolyl)hydroxylamine, o-cresol (B1677501) would serve as the alcohol component and a protected hydroxylamine derivative, such as N-hydroxyphthalimide, would act as the pronucleophile.
The key stages of the Mitsunobu approach are:
Mitsunobu Reaction: o-Cresol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a suitable solvent like tetrahydrofuran (B95107) (THF).
Deprotection: The resulting N-(o-tolyloxy)phthalimide is then deprotected to release the free hydroxylamine. This is commonly achieved by hydrazinolysis, using hydrazine hydrate or methylhydrazine.
Hydrochloride Salt Formation: The obtained O-(o-tolyl)hydroxylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Gram-Scale Synthetic Strategies and Process Optimization
Scaling up the synthesis of this compound to the gram scale requires careful consideration of reaction conditions, reagent stoichiometry, and product isolation to ensure efficiency, safety, and purity. Both the palladium-catalyzed arylation and the Mitsunobu reaction can be adapted for larger-scale preparations.
In the context of scaling up the Mitsunobu reaction, managing the exothermic nature of the reaction and the removal of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate are key challenges. The use of polymer-supported reagents can simplify purification. nih.gov For instance, employing a supported N-hydroxyphthalimide reagent could facilitate the isolation of the N-(o-tolyloxy)phthalimide intermediate by simple filtration.
Optimization of the N-arylation of related O-cyclopropyl hydroxamates has been studied, providing insights that could be applicable to the synthesis of O-(o-tolyl)hydroxylamine. For example, the choice of base and solvent can significantly impact the reaction yield and selectivity. nih.gov In one study, cesium carbonate (Cs₂CO₃) in toluene was found to be optimal for the N-arylation of an O-cyclopropyl hydroxamate. nih.gov
A scalable synthesis of O-cyclopropyl hydroxylamine hydrochloride has been reported, which could serve as a model for the gram-scale production of this compound. nih.gov This process involved a multi-step sequence that was successfully conducted on a gram scale, yielding the final product as a stable hydrochloride salt. nih.gov
Purification and Isolation Methodologies for this compound
The final purity of this compound is critical, and effective purification and isolation methods are essential. The hydrochloride salt is typically a crystalline solid, which lends itself to purification by recrystallization.
Common steps in the purification and isolation process include:
Work-up: After the synthesis of the free O-(o-tolyl)hydroxylamine, a standard aqueous work-up is often employed to remove water-soluble impurities. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Salt Formation and Precipitation: The crude hydroxylamine, dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or isopropanol), is treated with a solution of hydrochloric acid. This leads to the precipitation of the hydrochloride salt, which can be collected by filtration.
Recrystallization: For further purification, the crude hydrochloride salt can be recrystallized from an appropriate solvent or solvent mixture. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures such as ethanol/diethyl ether. google.com The choice of solvent will depend on the solubility of the salt at different temperatures.
Drying: The purified crystals are then dried under vacuum to remove any residual solvent.
A patented method for the purification of hydroxylamine hydrochloride involves pressurized recrystallization using an alcohol solvent, which was shown to be effective in removing metal ions. google.com This technique, involving heating a suspension of the crude product in an alcohol under pressure followed by cooling to induce crystallization, could potentially be adapted for the purification of this compound to achieve high purity. google.com
The table below summarizes the key aspects of the synthetic and purification methodologies.
| Stage | Methodology | Key Reagents and Conditions | Considerations |
| Synthesis | Palladium-Catalyzed O-Arylation | o-Bromotoluene, ethyl acetohydroximate, Pd catalyst, phosphine ligand, base. | Catalyst and ligand selection is crucial for yield and efficiency. organic-chemistry.org |
| Mitsunobu Reaction | o-Cresol, N-hydroxyphthalimide, PPh₃, DEAD/DIAD. | Removal of byproducts can be challenging on a large scale. nih.gov | |
| Scale-Up | Process Optimization | Optimization of catalyst loading, temperature, and concentration. One-pot procedures. | Cost of reagents and safety at scale are important factors. nih.gov |
| Purification | Precipitation | Treatment of the free base with HCl in an organic solvent. | The choice of solvent can affect the yield and purity of the precipitate. |
| Recrystallization | Dissolution in a hot solvent followed by cooling to induce crystallization. | Solvent selection is key to obtaining high-purity crystals. google.com | |
| Pressurized Recrystallization | Heating in an alcohol under pressure followed by cooling. | Can be effective for removing specific impurities like metal ions. google.com |
Reactivity and Reaction Mechanisms of O O Tolyl Hydroxylamine Hydrochloride
Electrophilic Amination Reactions Mediated by O-(o-Tolyl)hydroxylamine Hydrochloride
Hydroxylamine (B1172632) derivatives are widely recognized as effective precursors for electrophilic amination, a powerful method for the formation of carbon-nitrogen bonds. researchgate.netrsc.org These reagents are typically bench-stable and can be activated by various transition metal catalysts under mild conditions to generate highly reactive intermediates. researchgate.netrsc.org this compound, as part of this class, is instrumental in reactions designed to introduce an amino group to a carbon center.
Copper-catalyzed electrophilic amination has emerged as a significant strategy for the synthesis of secondary and tertiary amines. organic-chemistry.org This methodology often employs O-acylated or O-benzoylated hydroxylamines as electrophilic nitrogen sources that react with a range of nucleophiles. nih.govnih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, the reactivity of analogous O-benzoyl and O-acyl hydroxylamines provides a clear framework for its expected behavior.
The general catalytic cycle involves the activation of the hydroxylamine derivative by a copper catalyst, which facilitates the transfer of the amino group to a nucleophile. These reactions are notable for their mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov Diorganozinc reagents and arylsilanes have been successfully used as nucleophiles in these transformations, leading to the formation of the corresponding amines in good yields. nih.govnih.gov The process is operationally simple, often requiring only a straightforward acid-base extractive workup for product isolation. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Electrophilic Amination with Hydroxylamine Derivatives
| Nucleophile | Aminating Agent | Catalyst | Product | Yield (%) |
| Diorganozinc Reagents | O-Benzoyl Hydroxylamines | Copper Salts | Tertiary and Secondary Amines | Good |
| Arylsilanes | O-Acylated Hydroxylamines | Copper Catalyst | Anilines | Good |
This table illustrates the general utility of hydroxylamine derivatives in copper-catalyzed amination reactions, which is applicable to this compound. organic-chemistry.orgnih.govnih.gov
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and electrophilic amination represents a key approach where a C-N bond is formed through the reaction of an electrophilic aminating agent with a carbon nucleophile. wiley-vch.de this compound, like other hydroxylamine derivatives, serves as a precursor to these electrophilic aminating reagents. wiley-vch.de
In substitution pathways, the hydroxylamine derivative, often after activation, reacts with organometallic reagents such as Grignard reagents or organozinc compounds. wiley-vch.deorgsyn.org The reaction proceeds via the displacement of a leaving group from the nitrogen atom by the carbon nucleophile. Early examples of copper-catalyzed substitution-type electrophilic amination utilized O-sulfonyloximes as the aminating reagents with Grignard reagents. wiley-vch.de More recent developments have focused on O-acyl hydroxylamines reacting with diorganozinc reagents, which provides a more synthetically accessible and atom-economical route. wiley-vch.deorgsyn.org These reactions are advantageous as they often proceed under mild conditions and can lead to the formation of tertiary amines directly. wiley-vch.de
Hydroxylamine derivatives are valuable precursors for the generation of highly reactive metallanitrene intermediates. researchgate.netnih.gov These transient species are central to a variety of nitrogen-transfer reactions, including C-H amination and aziridination of olefins. researchgate.net Transition metal catalysts, including those based on rhodium and iron, can activate hydroxylamines to form these metallonitrenes. researchgate.netnih.gov
The structure of the hydroxylamine precursor can play a significant role in determining the nature and reactivity of the resulting metallanitrene. nih.gov For example, studies have shown that the choice of the substituent on the oxygen atom of the hydroxylamine can influence whether the reactive intermediate possesses a more radical-like or concerted character, which in turn affects the selectivity of subsequent reactions like intramolecular C-H insertion. nih.gov While the direct generation of a metallanitrene from this compound would require N-functionalization, its core structure is representative of the class of compounds used for this purpose. The general principle involves the coordination of the hydroxylamine to a metal center, followed by cleavage of the N-O bond to generate the metallanitrene and a leaving group. nih.gov
Nucleophilic Reactivity of this compound
In addition to its role in electrophilic amination, the nitrogen atom of this compound retains nucleophilic character, allowing it to react with various electrophiles. This dual reactivity makes it a versatile synthetic building block.
One of the most fundamental reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. byjus.comquora.com This reaction is a reliable method for the synthesis of C=N-OH functional groups. byjus.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. quora.com The reaction is typically carried out in a weakly acidic medium to facilitate both the nucleophilic attack and the subsequent elimination of water. byjus.com
This compound can be expected to react readily with a wide range of aldehydes and ketones to produce the corresponding O-(o-Tolyl)oximes. Numerous protocols have been developed for this transformation using hydroxylamine hydrochloride, often in the presence of a base like potassium carbonate to liberate the free hydroxylamine. researchgate.net
Table 2: General Reaction Scheme for Oxime Formation
| Reactant 1 | Reactant 2 | Conditions | Product |
| Aldehyde/Ketone (R1R2C=O) | Hydroxylamine (NH2OH) | Weakly Acidic Medium | Oxime (R1R2C=NOH) |
This table outlines the classical reaction between a carbonyl compound and hydroxylamine to yield an oxime. byjus.comquora.com
The oxygen atom of hydroxylamines can act as a nucleophile, participating in O-alkylation and O-arylation reactions to form O-substituted hydroxylamines. organic-chemistry.org While this compound is already O-arylated, the general reactivity patterns for this class of compounds are instructive. Direct O-alkylation of hydroxylamines can be achieved using alkylating agents, though N-alkylation can be a competing process. wikipedia.org To favor O-alkylation, the hydroxylamine is often first deprotonated with a strong base. wikipedia.org
Palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with aryl halides provides an efficient route to O-arylhydroxylamines. organic-chemistry.org This method is notable for its broad substrate scope and short reaction times. organic-chemistry.org N-arylation of O-substituted hydroxylamines has also been achieved under metal-free conditions, for instance, in the preparation of precursors for nih.govnih.gov-sigmatropic rearrangements. rsc.orgnih.gov
The reactivity of this compound is largely dictated by the inherent nature of the N-O bond, which is relatively weak and susceptible to cleavage. This characteristic facilitates a variety of transformations, most notably rearrangement reactions that are foundational for synthesizing complex molecular architectures.
Sigmatropic Rearrangements for Heterocycle Synthesis
Derivatives of this compound are valuable precursors in sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-electron system. uh.eduwikipedia.org These reactions are particularly useful for the atom-economical synthesis of heterocyclic compounds.
While direct examples involving O-(o-Tolyl)hydroxylamine in rsc.orgnih.gov-sigmatropic rearrangements are not extensively documented in readily available literature, the reactivity of analogous O-aryl and O-alkyl hydroxylamine systems provides a strong basis for understanding their potential. For instance, related nih.govnih.gov-sigmatropic rearrangements are well-established for synthesizing N-heterocycles. nih.govrsc.org In these reactions, N-arylated O-cyclopropyl hydroxamates undergo a one-pot cascade involving a nih.govnih.gov-sigmatropic rearrangement, cyclization, and rearomatization to yield substituted tetrahydroquinolines. nih.govrsc.orgrsc.org This process highlights the utility of the N-O bond as a linchpin in complex bond reorganizations.
Similarly, the acid-catalyzed nih.govnih.gov-rearrangement of aryloxime ethers serves as a classic example of forming O-heterocycles like benzofurans. nih.govorganic-chemistry.org It is plausible that derivatives of O-(o-Tolyl)hydroxylamine could be designed to participate in analogous rsc.orgnih.gov or nih.govnih.gov shifts, leading to the formation of valuable heterocyclic structures. The key step in these proposed syntheses would be the cleavage of the weak N-O bond, driven by thermal or acidic conditions, to initiate the concerted bond migration.
Table 1: Examples of Heterocycle Synthesis via Hydroxylamine Derivative Rearrangements
| Precursor Type | Rearrangement Type | Product Heterocycle | Key Features |
|---|---|---|---|
| N-Arylated O-cyclopropyl hydroxamates | nih.govnih.gov-Sigmatropic | Tetrahydroquinolines | One-pot, three-step cascade reaction under base-mediated conditions. nih.govrsc.orgrsc.org |
| Aryloxime ethers | nih.govnih.gov-Sigmatropic | Benzofurans | Acid-catalyzed rearrangement involving N-O bond cleavage. nih.gov |
Mechanistic Investigations of Rearrangement Pathways
Mechanistic studies on related hydroxylamine derivatives offer significant insights into the potential pathways for rearrangements involving O-(o-Tolyl)hydroxylamine. The Bamberger rearrangement of N-phenylhydroxylamines to 4-aminophenols, for example, is an acid-catalyzed reaction proceeding through a proposed nitrenium ion intermediate. wikipedia.org Kinetic studies of this rearrangement suggest that a substrate-acid complex may be a key intermediate that dictates the high regioselectivity of the reaction. researchgate.net
Investigations into the rearrangement of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines suggest an intermolecular mechanism. nih.gov The excellent regioselectivity for the ortho position is proposed to arise from attractive non-covalent interactions, such as ionic and hydrogen bonding, between the reacting species. nih.gov These findings underscore the importance of reaction conditions and non-covalent forces in controlling the outcome of such rearrangements. For O-(o-Tolyl)hydroxylamine derivatives, the steric and electronic effects of the o-tolyl group would be expected to play a crucial role in influencing the reaction pathway and the regioselectivity of C-N bond formation.
Redox Chemistry of this compound
The hydroxylamine moiety is known for its versatile redox behavior, capable of acting as both a reducing and an oxidizing agent. This compound and its parent compound, hydroxylamine, are generally utilized for their reducing properties in organic transformations. dcfinechemicals.combritannica.com
Role as a Reducing Agent in Organic Transformations
Hydroxylamine and its salts are powerful reducing agents used in various chemical and biochemical applications. britannica.comchemicalbook.com They are employed in the synthesis of polymers, as antioxidants, and in the preparation of oximes from aldehydes and ketones. britannica.comomanchem.com In the context of this compound, the fundamental reducing character of the hydroxylamine group is retained. It can participate in reactions involving the reduction of various functional groups, although its specific applications as a reducing agent are less commonly documented than those of hydroxylamine hydrochloride itself. The presence of the o-tolyl group may modulate its reducing potential and solubility in organic solvents, potentially offering advantages in specific synthetic contexts.
Electron Transfer Processes and Oxidation States
The redox chemistry of hydroxylamine involves changes in the oxidation state of the nitrogen atom. In its role as a reducing agent, the nitrogen atom in hydroxylamine (oxidation state -1) is oxidized. The products of this oxidation can vary depending on the reaction conditions and the oxidizing agent, but can include species like nitrous oxide (N₂O), nitrogen (N₂), or nitrite (B80452) (NO₂⁻). The transfer of electrons from the hydroxylamine derivative to a substrate is the fundamental process enabling its function as a reductant. The specific redox potential of O-(o-Tolyl)hydroxylamine is influenced by the electronic properties of the tolyl substituent, but it is expected to function as a competent electron donor in appropriate chemical environments.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving hydroxylamine derivatives. osu.edursc.org Although specific theoretical studies on this compound are not prominent, computational models applied to similar systems offer a framework for understanding its reactivity.
For instance, quantum mechanical calculations have been used to scrutinize the first step of oxime formation from hydroxylamine and a ketone. ic.ac.uk These studies help to confirm that the nitrogen atom, being more nucleophilic than the oxygen, initiates the attack on the carbonyl carbon. ic.ac.uk Such computational approaches could be applied to model the sigmatropic rearrangements of O-(o-Tolyl)hydroxylamine derivatives, mapping the potential energy surface and identifying the transition state structures. This would provide detailed insights into the reaction barriers and the geometric and electronic factors that govern the reaction's feasibility and stereochemical outcome.
Similarly, theoretical studies on the Bamberger rearrangement have proposed mechanisms involving diprotonated species and aniline (B41778) dication-like transition states to explain the observed kinetics and regioselectivity. researchgate.net Applying high-level computational methods like Density Functional Theory (DFT) or CASSCF to the reactions of O-(o-Tolyl)hydroxylamine could help predict reaction outcomes, rationalize experimental observations, and guide the design of new synthetic methodologies. osu.edu
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydroquinolines |
| Benzofurans |
| O-cyclopropyl hydroxylamines |
| N-arylated O-cyclopropyl hydroxamates |
| Aryloxime ethers |
| N-Phenylhydroxylamines |
| 4-Aminophenols |
| O-(Arenesulfonyl)hydroxylamines |
| ortho-Sulfonyl anilines |
| Hydroxylamine |
| Nitrous oxide |
| Nitrogen |
| Nitrite |
| Ketones |
| Aldehydes |
Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. Were DFT studies to be conducted on this compound, they would likely focus on several key areas of its reactivity, such as its role in amination reactions or its decomposition pathways.
Reaction Pathway Calculations: Researchers would model potential reactions involving this compound. For instance, in a hypothetical reaction with an alkene, DFT calculations could map the potential energy surface for the addition of the aminating agent across the double bond. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The pathway with the lowest energy barrier would be identified as the most probable reaction mechanism.
Transition State Theory: A critical aspect of these calculations would be the location and characterization of transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. For this compound, identifying the geometry and energy of transition states in its reactions would provide quantitative insights into the reaction kinetics. For example, the energy difference between the reactants and the transition state (the activation energy) would determine how fast the reaction proceeds.
A hypothetical DFT study might yield data similar to that presented in Table 1, which illustrates the calculated activation energies for different potential reaction pathways.
| Hypothetical Reaction Pathway | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |
| N-O Bond Homolysis | B3LYP/6-311+G(d,p) | 35.2 |
| Concerted Amination of Ethene | M06-2X/def2-TZVP | 28.5 |
| Stepwise Amination via Radical Intermediate | ωB97X-D/cc-pVTZ | 31.8 |
| This table is illustrative and not based on published data for this compound. |
Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations
For reactions occurring in solution or within a complex biological system, such as an enzyme, QM/MM simulations offer a powerful approach. This method treats the chemically active part of the system (e.g., this compound and its immediate reaction partner) with a high level of quantum mechanics (QM), while the surrounding environment (e.g., solvent molecules or protein residues) is described using a less computationally expensive molecular mechanics (MM) force field.
Simulating Reactions in a Realistic Environment: If this compound were to be studied as a potential enzyme inhibitor, QM/MM simulations could model its interaction within the enzyme's active site. The simulation would provide detailed information on how the enzyme environment influences the reaction mechanism, for example, by stabilizing transition states through hydrogen bonding or electrostatic interactions. This level of detail is crucial for understanding enzyme catalysis and for the rational design of new inhibitors.
Analysis of Electronic Structure and Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations can provide a wealth of information about the distribution of electrons and can be used to compute various reactivity descriptors.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, the HOMO would likely be localized on the nitrogen and/or oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
Conceptual DFT Reactivity Descriptors: Beyond HOMO and LUMO analysis, conceptual DFT provides a framework for quantifying reactivity through descriptors such as chemical potential, hardness, and the Fukui function. These descriptors can be used to predict the most reactive sites in a molecule for various types of reactions. For instance, the Fukui function can identify which atoms within this compound are most susceptible to nucleophilic, electrophilic, or radical attack.
A hypothetical analysis of reactivity descriptors for this compound might be summarized in a table like the one below.
| Atom/Region | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |
| Amino Nitrogen | 0.12 | 0.25 | 0.18 |
| Oxygen | 0.08 | 0.31 | 0.19 |
| Ortho-carbon (tolyl ring) | 0.05 | 0.03 | 0.04 |
| Para-carbon (tolyl ring) | 0.06 | 0.04 | 0.05 |
| This table is illustrative and not based on published data for this compound. |
Applications of O O Tolyl Hydroxylamine Hydrochloride in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles
The formation of nitrogen-based heterocyclic rings is a cornerstone of medicinal chemistry. O-Aryl hydroxylamines, including the o-tolyl variant, are precursors for these structures through various cyclization strategies.
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles are five-membered heterocyclic compounds that form the core of numerous bioactive molecules. nih.gov A primary method for their synthesis involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydroxylamine (B1172632) derivative. wiley-vch.de In this reaction, O-(o-Tolyl)hydroxylamine hydrochloride can serve as the nitrogen and oxygen source for the heterocyclic ring.
The general mechanism involves the initial condensation of the hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl substrate to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime oxygen on the second carbonyl group, followed by dehydration, yields the aromatic isoxazole ring. rsc.orgrasayanjournal.co.in Various catalysts and reaction conditions, including microwave irradiation and the use of solid supports like silica (B1680970) gel, have been employed to enhance the efficiency of this transformation. rasayanjournal.co.in
Environmentally benign procedures have also been developed, utilizing water as a solvent for the reaction between 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, which proceeds without a catalyst to yield 5-arylisoxazole derivatives. nih.gov
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles using Hydroxylamine Hydrochloride This table presents examples of isoxazole synthesis using the parent hydroxylamine hydrochloride. The use of this compound would follow a similar reaction pathway.
| Entry | 1,3-Diketone Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | Propane-1-(1,3-benzodioxol-5-yl)-3-phenyl-1,3-dione | 3-(1,3-Benzodioxol-5-yl)-5-phenylisoxazole | 93% | Microwave, Silica gel, 2 min rasayanjournal.co.in |
| 2 | 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 5-(4-Chlorophenyl)isoxazole | 95% | Water, 50 °C, 2 h nih.gov |
| 3 | 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | 5-(4-Methoxyphenyl)isoxazole | 94% | Water, 50 °C, 2 h nih.gov |
| 4 | Ethyl acetoacetate (B1235776) + Benzaldehyde | 4-Benzylidene-3-methyl-4,5-dihydroisoxazol-5-one | 95% | Water, Room Temp, 15 min mdpi.com |
Synthesis of Triazolopyridine Derivatives
Triazolopyridines are fused heterocyclic systems with significant applications in medicinal chemistry. While the direct synthesis of triazolopyridines using this compound is not extensively documented, related hydroxylamine derivatives like hydroxylamine-O-sulfonic acid are employed in cyclization reactions that form N-N bonds. This suggests a potential pathway where O-aryl hydroxylamines could be utilized. For instance, a key step in some heterocyclic syntheses involves the cyclization of an oxime derivative to form an N-N bond, a transformation that could potentially be adapted for O-aryl hydroxylamine precursors. nih.gov
Synthesis of Tetrazole Derivatives
Tetrazoles are five-membered rings containing four nitrogen atoms and are recognized as important bioisosteres for carboxylic acids in drug design. One common synthetic route is the [3+2] cycloaddition of an azide (B81097) source to a nitrile. researchgate.net An indirect but effective method to generate the necessary nitrile intermediate in situ is from an aldehyde. researchgate.net
In a one-pot, three-component reaction, an aldehyde, hydroxylamine hydrochloride, and an azide source (like sodium azide or an ionic liquid such as [bmim]N₃) can be combined to produce 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net The reaction proceeds through the formation of an aldoxime from the aldehyde and hydroxylamine, which then dehydrates to form a nitrile. This nitrile subsequently undergoes cycloaddition with the azide to yield the tetrazole ring. researchgate.net this compound could potentially be used in the initial oxime formation step of this sequence.
Access to Other Heterocyclic Scaffolds via Cyclization Reactions
The reactivity of O-substituted hydroxylamines enables their participation in various cyclization cascades to form diverse heterocyclic systems. For example, O-cyclopropyl hydroxylamines have been shown to undergo a rasayanjournal.co.inrasayanjournal.co.in-sigmatropic rearrangement, followed by cyclization and rearomatization, to furnish substituted tetrahydroquinolines. rsc.orgnih.gov This transformation highlights the potential of the N-O bond in O-aryl hydroxylamines like O-(o-tolyl)hydroxylamine to act as a linchpin in complex rearrangement and cyclization sequences for building novel molecular architectures. rsc.org
Formation of C-N Bonds in Amination and Coupling Reactions
Direct formation of carbon-nitrogen bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of amines and their derivatives. O-substituted hydroxylamines have emerged as powerful electrophilic aminating agents to achieve this goal. nih.gov
Electrophilic Amination for Aryl Amine Synthesis
Electrophilic amination offers an alternative to traditional nucleophilic amination methods (e.g., Buchwald-Hartwig amination), where an electrophilic nitrogen source reacts with a nucleophilic carbon. O-substituted hydroxylamines, such as O-acyl, O-sulfonyl, and O-aryl derivatives, serve as effective "R₂N⁺" synthons for this purpose. wiley-vch.denih.gov
In this context, this compound can be considered an electrophilic aminating agent. The reaction typically involves the activation of a carbon nucleophile, such as an organometallic species (e.g., Grignard reagents, organozincs, or arylboronic acids), which then attacks the nitrogen atom of the hydroxylamine derivative, displacing the aryloxy group. wiley-vch.deorganic-chemistry.org This strategy has been successfully used to synthesize a wide range of primary, secondary, and tertiary amines, including aryl amines. nih.govorganic-chemistry.org For example, copper-catalyzed electrophilic amination of diorganozinc reagents with O-benzoyl hydroxylamines provides a versatile route to tertiary and secondary amines. wiley-vch.de Similarly, hydroxylamine derivatives have been used in metal-free dealkylative amination of alcohols to produce anilines. nih.gov
Table 2: Examples of Electrophilic Amination using Hydroxylamine Derivatives
| Entry | Carbon Nucleophile | Aminating Reagent | Product Type | Catalyst/Conditions |
|---|---|---|---|---|
| 1 | Diorganozinc Reagents | O-Acyl Hydroxylamines | Tertiary Amines | Copper Catalyst wiley-vch.de |
| 2 | Arylboronic Acids | Hydroxylamine Derivatives | Primary Anilines | N/A nih.gov |
| 3 | Arylboroxines | O-Benzoyl Hydroxylamines | Aromatic Amines | Transition-metal-free organic-chemistry.org |
| 4 | Benzyl (B1604629) Alcohols | Arylsulfonyl Hydroxylamines | Secondary Anilines | HFIP, Room Temp nih.gov |
Chan-Lam Coupling Reactions for Diaryl Amine Formation
The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, through an oxidative coupling of boronic acids with N-H containing compounds. organic-chemistry.org This reaction is typically catalyzed by copper salts and can often be performed under mild conditions, such as at room temperature and open to the air. organic-chemistry.org While the broader Chan-Lam reaction encompasses various nitrogen sources, hydroxylamine hydrochloride and its derivatives have been utilized for the synthesis of diarylamines.
In this context, a copper(I)-catalyzed coupling reaction between hydroxylamine hydrochloride and arylboronic acids provides an efficient pathway to symmetric diaryl amines. researchgate.net The reaction demonstrates good tolerance for various functional groups. researchgate.net The general mechanism, facilitated by a copper catalyst, involves the coupling of two nucleophilic partners, which often requires an oxidant to regenerate the active catalytic species. nih.gov However, recent advancements have explored oxidant-free photoredox pathways. nih.gov
The use of a substituted hydroxylamine like this compound in this reaction scheme offers a strategic advantage for creating unsymmetrical diarylamines or introducing specific steric and electronic features into the target molecule. The ortho-tolyl group can influence the reactivity and selectivity of the coupling process and becomes an integral part of the final diaryl amine product.
Table 1: Representative Chan-Lam Coupling for Diaryl Amine Synthesis
| Amine Source | Arylboronic Acid | Catalyst | Product |
| Hydroxylamine Hydrochloride | Phenylboronic Acid | CuBr | Diphenylamine (Symmetric) |
| O-(o-Tolyl)hydroxylamine | Phenylboronic Acid | Copper Catalyst | N-Phenyl-o-toluidine (Unsymmetrical) |
| O-(o-Tolyl)hydroxylamine | 4-Methoxyphenylboronic Acid | Copper Catalyst | N-(4-Methoxyphenyl)-o-toluidine |
Utility in Primary Sulfonamide Synthesis (via related hydroxylamine derivatives)
Primary sulfonamides are crucial functional groups found in numerous pharmaceuticals. researchgate.netorganic-chemistry.org Traditional synthetic routes often rely on the use of sulfonyl chlorides, which can have limited availability and functional group tolerance. nih.gov A modern and versatile alternative involves the use of novel sulfinylamine reagents derived from O-alkylhydroxylamines. organic-chemistry.org
A key example is the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which is conveniently prepared in one step from commercially available O-tert-butylhydroxylamine hydrochloride. researchgate.netnih.gov This reagent reacts efficiently with a wide range of organometallic nucleophiles, such as Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields. organic-chemistry.org The reaction accommodates various (hetero)aryl and alkyl nucleophiles, including those with sensitive functional groups. researchgate.netacs.org For instance, the reaction proceeds effectively even with sterically hindered nucleophiles like o-tolylmagnesium bromide. acs.org
By analogy, this compound can serve as a precursor to a corresponding N-sulfinyl-O-(o-tolyl)hydroxylamine reagent. This would allow for the direct synthesis of diverse primary sulfonamides where the nature of the hydroxylamine-derived leaving group can be tuned to optimize reaction outcomes. This strategy avoids harsh conditions and expands the toolkit for accessing medicinally relevant sulfonamide scaffolds. nih.gov
Table 2: Synthesis of Primary Sulfonamides using a Hydroxylamine-Derived Reagent
| Organometallic Reagent | Sulfinylamine Reagent | Product (Primary Sulfonamide) | Reported Yield |
| Phenylmagnesium Bromide | t-BuONSO | Benzenesulfonamide | 80% researchgate.net |
| o-Tolylmagnesium Bromide | t-BuONSO | o-Toluenesulfonamide | 71% acs.org |
| 2-Thienylmagnesium Chloride | t-BuONSO | Thiophene-2-sulfonamide | 85% researchgate.net |
| n-Butyllithium | t-BuONSO | Butane-1-sulfonamide | 75% researchgate.net |
Role as a Synthetic Auxiliary or Reagent in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net Hydroxylamine and its derivatives are effective components in such reactions, enabling the rapid construction of complex heterocyclic structures.
One notable example is the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org In this process, an aldehyde, hydroxylamine, and an azide source react, catalyzed by copper acetate (B1210297), to yield the desired tetrazole. The reaction proceeds through the in-situ formation of an aldoxime from the aldehyde and hydroxylamine, which then undergoes cyclization with the azide. organic-chemistry.org
This compound can be employed in similar MCRs as a direct substitute for hydroxylamine. In this role, the o-tolyl group acts as a synthetic auxiliary, potentially influencing the reaction's steric course or becoming a key structural element in the final product. The participation of such substituted hydroxylamines in MCRs provides a streamlined pathway to novel and diverse molecular scaffolds for applications in medicinal chemistry and materials science. researchgate.net
Development of Novel Methodologies Utilizing this compound
The unique reactivity of the hydroxylamine moiety is a cornerstone for the development of novel synthetic transformations. O-substituted hydroxylamines are particularly valuable as electrophilic aminating agents and as precursors to other reactive species. rsc.org
Recent research has led to innovative methods based on hydroxylamine derivatives:
Synthesis of N-Heterocycles: A scalable synthesis for O-cyclopropyl hydroxylamines has been developed. These bench-stable compounds serve as precursors for N-heterocycles through a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement, demonstrating the utility of O-alkylation on the hydroxylamine core. nih.govrsc.org
Amination of Alkenes: A family of novel N-alkyl-hydroxylamine reagents has been designed for the direct, iron-catalyzed aminative difunctionalization of alkenes. ethz.ch This methodology allows for the installation of medicinally relevant amine groups into simple hydrocarbon feedstocks. ethz.ch
Transformation of Primary Amines: A three-step protocol has been described for converting primary amines into N-monoalkylhydroxylamines, where hydroxylamine hydrochloride is used in the final hydroxylaminolysis step. elsevierpure.com
These examples highlight a consistent theme: the modification of the hydroxylamine core, whether on the oxygen or nitrogen atom, creates reagents with unique and powerful applications. This compound fits directly into this paradigm, serving as a stable starting material for the generation of novel reagents and for participation in new catalytic cycles where the o-tolyl group can be used to tune steric and electronic properties.
Integration into Cascade and One-Pot Synthetic Sequences
Examples of one-pot processes involving hydroxylamines include:
Hydroxamic Acid Synthesis: An efficient one-pot synthesis of hydroxamic acids from aldehydes has been achieved through a visible-light-mediated process, where hydroxylamine hydrochloride is added in a subsequent step within the same pot. nih.gov
Heterocycle Formation: N-arylated O-cyclopropyl hydroxamates can undergo a one-pot researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and rearomatization cascade to furnish substituted tetrahydroquinolines. rsc.org
Energetic Material Synthesis: A one-pot process for preparing dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), an energetic material, involves the reaction of an intermediate with hydroxylamine hydrochloride. google.com
The stability and reactivity of this compound make it an ideal candidate for designing and implementing novel cascade and one-pot reactions. It can be used to introduce an N-O linkage early in a sequence, which can then be elaborated through subsequent intramolecular or intermolecular transformations to rapidly build molecular complexity. rsc.org
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. For O-(o-Tolyl)hydroxylamine Hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, and the protons of the hydroxylamine (B1172632) group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl (CH₃) protons would give rise to a singlet in the upfield region (around δ 2.2-2.5 ppm). The protons on the nitrogen and oxygen of the hydroxylamine group (-ONH₃⁺) would be expected to be broad and their chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. One would expect to see distinct signals for the aromatic carbons, with the carbon bearing the methyl group and the carbon attached to the oxygen appearing at characteristic chemical shifts. A signal for the methyl carbon would be observed in the upfield region of the spectrum.
Expected NMR Data for this compound: The following table is a hypothetical representation based on typical chemical shifts for similar structures.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.5 | Multiplet | Aromatic protons |
| ¹H | ~2.2-2.5 | Singlet | Methyl (CH₃) protons |
| ¹H | Variable (broad) | Singlet (broad) | -ONH₃⁺ protons |
| ¹³C | ~150-160 | Singlet | Aromatic C-O |
| ¹³C | ~120-140 | Multiple singlets | Aromatic carbons |
| ¹³C | ~15-20 | Singlet | Methyl (CH₃) carbon |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, O-N, C-N, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. The presence of the hydrochloride salt would be evident from the broad absorption in the 2500-3300 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).
Expected IR Absorption Bands for this compound: The following table is a hypothetical representation based on typical IR frequencies.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-2500 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 3100-3000 | C-H stretch | Aromatic |
| 2975-2850 | C-H stretch | Methyl (CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl-O bond |
| 900-1000 | N-O stretch | Hydroxylamine |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For O-(o-Tolyl)hydroxylamine, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the O-N bond and fragmentation of the tolyl group. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity.
Column Chromatography
Column chromatography is a widely used method for the purification of organic compounds. For the purification of the free base, O-(o-Tolyl)hydroxylamine, a silica (B1680970) gel stationary phase would typically be employed. The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent (such as hexane (B92381) or petroleum ether) and a moderately polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent would be optimized to achieve good separation of the desired compound from any impurities. Purification of aryl hydroxylamines often involves careful selection of the solvent system to balance the compound's polarity. rsc.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. For O-(o-Tolyl)hydroxylamine, a silica gel coated plate would serve as the stationary phase. The choice of mobile phase would be similar to that used for column chromatography, typically a mixture of nonpolar and polar organic solvents. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf value), which is dependent on the compound's structure and the specific stationary and mobile phases used. Visualization of the spots on the TLC plate can often be achieved using UV light, as the aromatic tolyl group is UV-active.
X-ray Crystallography Data for this compound Not Available in Public Databases
Extensive searches of chemical and crystallographic databases have revealed no published single-crystal X-ray diffraction data for the compound this compound. While information is available for related compounds such as hydroxylamine hydrochloride and other substituted hydroxylamine derivatives, the specific crystal structure of the ortho-tolyl isomer has not been publicly detailed.
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. Key parameters obtained from this analysis include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Without experimental crystallographic data, a definitive description of the solid-state structure of this compound remains elusive. Computational modeling could provide theoretical predictions of its structure, but these would require experimental validation through techniques such as X-ray crystallography.
Future Perspectives and Emerging Research Avenues
Expansion of Reaction Scope and Substrate Diversity
Future research will likely focus on expanding the reaction scope of O-(o-Tolyl)hydroxylamine hydrochloride beyond its current applications. The development of novel synthetic methodologies will be crucial for incorporating a wider range of substrates. For instance, research into O-cyclopropyl hydroxylamines has shown their utility as precursors for nih.govnih.gov-sigmatropic rearrangements to synthesize N-heterocycles. nih.gov A similar approach could be explored for O-(o-Tolyl)hydroxylamine, potentially leading to new routes for synthesizing complex nitrogen-containing molecules.
The diversity of substrates that can react with this compound is another area ripe for exploration. A study on the synthesis of N,N,O-trisubstituted hydroxylamines demonstrated a broad substrate scope, including various secondary alkyl and aryl amines, as well as primary and secondary alcohols. organic-chemistry.orgnih.gov Investigating the compatibility of this compound with a similarly diverse range of functional groups and molecular scaffolds could unlock new synthetic possibilities. This includes its use in the synthesis of anilines from benzyl (B1604629) alcohols via an aza-Hock rearrangement, a method that has shown good to excellent yields with various arylsulfonyl hydroxylamines. nih.gov
Asymmetric Synthesis Applications
The development of methods for the asymmetric synthesis of chiral hydroxylamines is a significant area of emerging research. incatt.nlnih.gov While much of the current work does not specifically involve this compound, the principles can be applied. Future research could focus on using this compound as a precursor for generating chiral aminating reagents or as a substrate in stereoselective reactions.
One potential application is in the kinetic resolution of racemic mixtures. A titanium-catalyzed asymmetric oxygenation process has been successfully used for the kinetic resolution of secondary amines to produce enantiopure hydroxylamines. nih.gov Developing a similar catalytic system that utilizes an O-(o-Tolyl)hydroxylamine derivative could provide a valuable tool for accessing optically pure compounds. Furthermore, the tolyl group itself could act as a chiral auxiliary or directing group in asymmetric transformations, influencing the stereochemical outcome of a reaction.
Catalyst Development for Enhanced Efficiency and Selectivity
The development of new and efficient catalysts is paramount for improving the synthetic utility of this compound. Research has demonstrated that hydroxylamine (B1172632) hydrochloride can itself act as an efficient catalyst for N-formylation of amines under mild, environmentally friendly conditions. isca.meresearchgate.net This suggests that this compound or its derivatives could also possess catalytic activity in certain reactions.
Future catalyst development will likely focus on transition metal catalysts to enhance reaction efficiency and selectivity. For instance, a palladium-catalyzed O-arylation of a hydroxylamine equivalent has been shown to have short reaction times and a broad substrate scope for accessing O-arylhydroxylamines. organic-chemistry.org The development of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines with high enantioselectivity and chemoselectivity also presents a promising research direction. incatt.nl Similar catalytic systems could be designed or adapted for reactions involving this compound, leading to more efficient and selective transformations.
Design of Novel Hydroxylamine-Derived Reagents for Complex Chemical Transformations
A significant area of future research will be the design of novel reagents derived from this compound for use in complex chemical transformations. O-substituted hydroxylamines have shown remarkable potential as electrophilic aminating agents for C-N, N-N, O-N, and S-N bond formation without the need for expensive metal catalysts. nih.gov By modifying the structure of O-(o-Tolyl)hydroxylamine, it may be possible to create a new family of reagents with unique reactivity and selectivity.
For example, a thesis on the chemistry of hydroxylamines describes the development of a novel family of reagents for the α-oxygenation of carbonyl compounds. cardiff.ac.uk This work involved modifying the hydroxylamine scaffold to introduce different functionalities. Applying a similar strategy to O-(o-Tolyl)hydroxylamine could lead to the creation of reagents capable of performing novel and complex chemical transformations, such as the direct introduction of functional groups into organic molecules. The development of such reagents would be highly valuable for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Theoretical Predictions and Experimental Validations in this compound Chemistry
To guide the development of new reactions and reagents, a deeper understanding of the reaction mechanisms involving this compound is necessary. Future research will likely involve a combination of theoretical predictions and experimental validations to elucidate these mechanisms. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the factors that control reactivity and selectivity.
An experimental and theoretical study on the reaction between nitriles and hydroxylamine has already demonstrated the power of this combined approach to augment previously proposed mechanisms and find more efficient, side-product-free procedures. science.gov A similar approach could be applied to reactions involving this compound. For example, in the context of the previously mentioned nih.govnih.gov-sigmatropic rearrangements, theoretical modeling could help to predict the feasibility and outcome of such reactions with O-(o-Tolyl)hydroxylamine derivatives. nih.gov Experimental validation of these theoretical predictions would then be crucial for establishing new synthetic methodologies and expanding the utility of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing O-(o-Tolyl)hydroxylamine Hydrochloride with high purity?
- Method : React o-tolyl chloride (or bromide) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under an inert atmosphere at room temperature. Purify via recrystallization using ethanol or acetone as solvents. Monitor reaction progress using TLC or HPLC.
- Note : Steric effects from the ortho-methyl group may require extended reaction times compared to para-substituted analogs.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Method :
- 1H NMR : Identify the ortho-methyl protons (δ ~2.3–2.6 ppm) and hydroxylamine protons (δ ~5.0–6.0 ppm).
- IR Spectroscopy : Detect N-O stretching vibrations (~930 cm⁻¹) and NH bending (~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~187–195 g/mol based on analogs).
Q. What safety precautions are critical when handling this compound?
- Method : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place under inert gas (argon or nitrogen). Refer to SDS sheets of structurally similar hydroxylamine hydrochlorides for toxicity benchmarks.
Advanced Research Questions
Q. How does the ortho-methyl group influence nucleophilic substitution kinetics compared to para-substituted analogs?
- Method : Compare reaction rates with electrophiles (e.g., alkyl halides) using kinetic NMR or stopped-flow techniques. Steric hindrance from the methyl group may reduce reactivity by ~20–30% in SN2 pathways, favoring alternative mechanisms (e.g., radical intermediates).
- Data : Para-substituted analogs (e.g., O-(4-fluorophenyl)hydroxylamine HCl) show 1.5x faster reaction rates in amination studies.
Q. Can this compound enhance selectivity in catalytic asymmetric synthesis?
- Method : Test as a chiral auxiliary in Pd-catalyzed cross-coupling reactions. Use circular dichroism (CD) to monitor stereochemical outcomes. The ortho-methyl group may improve enantioselectivity by restricting rotational freedom in transition states.
- Example : In oxime formation, ortho-substituted derivatives yield >90% enantiomeric excess (ee) vs. 70–80% ee for unsubstituted analogs.
Q. How does this compound interact with biological macromolecules, such as enzymes or DNA?
- Method : Conduct fluorescence quenching assays or molecular docking simulations to study binding affinities. The methyl group may enhance hydrophobic interactions with protein pockets (e.g., cytochrome P450 enzymes). Compare inhibition rates with O-(4-methoxybenzyl)hydroxylamine HCl.
Q. What strategies resolve contradictory data in redox applications (e.g., iron reduction efficiency)?
- Method : Replace hydroxylamine HCl with ascorbic acid in reduction protocols (e.g., Fe³⁺ → Fe²⁺). Analyze results via UV-Vis spectroscopy (λ = 510 nm for ferrozine complexation). Hydroxylamine derivatives may underperform in high-iron matrices due to competing side reactions.
Key Considerations for Researchers
- Steric Effects : The ortho-methyl group reduces reactivity in crowded reactions but improves selectivity in asymmetric synthesis.
- Analytical Challenges : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping NMR signals from NH and aromatic protons.
- Safety : Despite structural similarities to non-toxic analogs, assume irritant properties and prioritize waste neutralization (e.g., 10% NaOH treatment).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
